![molecular formula C15H14O3S B13837008 2-[(S)-(Diphenyl-methyl)sulfinyl-d10]-acetic Acid; (S)-(-)-Modafinil Acid-d10](/img/structure/B13837008.png)
2-[(S)-(Diphenyl-methyl)sulfinyl-d10]-acetic Acid; (S)-(-)-Modafinil Acid-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Modafinil-d10 Carboxylate is a deuterated derivative of (S)-Modafinil, a well-known stimulant used to promote wakefulness. The compound is characterized by the presence of a carboxylate functional group, which imparts unique chemical properties and reactivity. The deuterium atoms in (S)-Modafinil-d10 Carboxylate replace hydrogen atoms, providing enhanced stability and altered pharmacokinetic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Modafinil-d10 Carboxylate typically involves the following steps:
Deuteration: The introduction of deuterium atoms into the modafinil molecule is achieved through deuterium exchange reactions. This process involves the use of deuterated solvents and catalysts to replace hydrogen atoms with deuterium.
Carboxylation: The carboxylation of the deuterated modafinil is carried out using carbon dioxide (CO₂) in the presence of a suitable base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is typically conducted under elevated temperatures and pressures to facilitate the formation of the carboxylate group.
Industrial Production Methods: Industrial production of (S)-Modafinil-d10 Carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Modafinil-d10 Carboxylate undergoes various chemical reactions, including:
Oxidation: The carboxylate group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carboxylate group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The carboxylate group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters or amides.
Wissenschaftliche Forschungsanwendungen
(S)-Modafinil-d10 Carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for tracing and quantifying metabolic pathways.
Biology: Employed in studies involving enzyme kinetics and protein-ligand interactions due to its enhanced stability and altered pharmacokinetics.
Medicine: Investigated for its potential use in the treatment of sleep disorders, cognitive enhancement, and neurodegenerative diseases.
Industry: Utilized in the development of novel pharmaceuticals and as a reference standard in quality control laboratories.
Wirkmechanismus
The mechanism of action of (S)-Modafinil-d10 Carboxylate involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an increase in extracellular dopamine levels, promoting wakefulness and cognitive enhancement. Additionally, the compound activates glutamatergic circuits while inhibiting gamma-aminobutyric acid (GABA) release, further contributing to its stimulant effects.
Vergleich Mit ähnlichen Verbindungen
(S)-Modafinil: The non-deuterated form of the compound, used as a wakefulness-promoting agent.
Armodafinil: The R-enantiomer of modafinil, with similar pharmacological properties.
Adrafinil: A prodrug of modafinil, which is metabolized in the liver to produce modafinil.
Uniqueness: (S)-Modafinil-d10 Carboxylate is unique due to the presence of deuterium atoms, which provide enhanced stability and altered pharmacokinetic properties. This makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and enzyme kinetics.
Eigenschaften
Molekularformel |
C15H14O3S |
|---|---|
Molekulargewicht |
284.40 g/mol |
IUPAC-Name |
2-[(S)-bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetic acid |
InChI |
InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/t19-/m0/s1/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChI-Schlüssel |
QARQPIWTMBRJFX-RHQRRTOZSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[S@@](=O)CC(=O)O)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


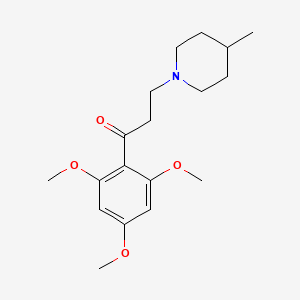
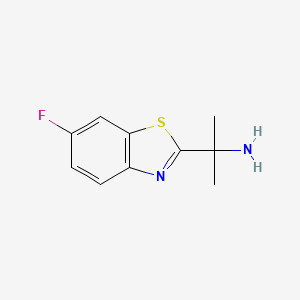
![(1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione](/img/structure/B13836941.png)

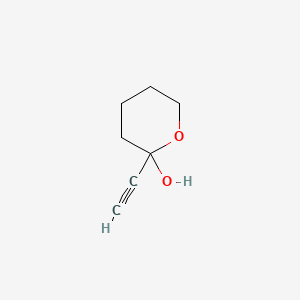

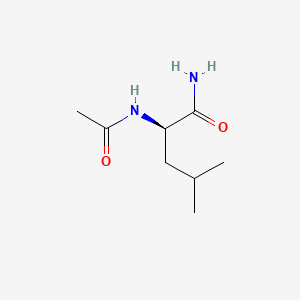
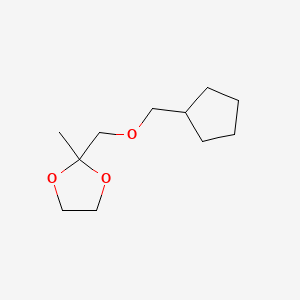
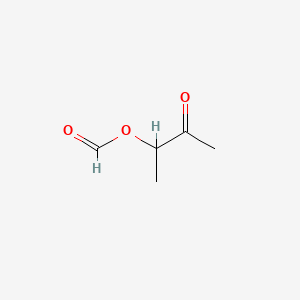
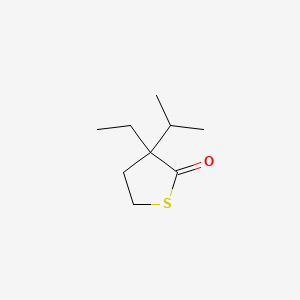
![7-[(1R,5S)-6-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B13836975.png)
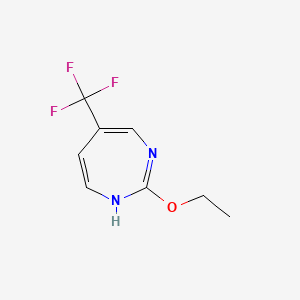
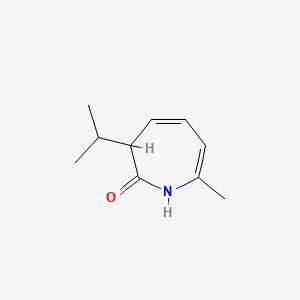
![(1S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid](/img/structure/B13837010.png)
